molecular formula C6H11BrO2 B1582518 Methyl 5-bromovalerate CAS No. 5454-83-1

Methyl 5-bromovalerate

Cat. No. B1582518
CAS RN: 5454-83-1
M. Wt: 195.05 g/mol
InChI Key: RAVVJKCSZXAIQP-UHFFFAOYSA-N
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Description

Methyl 5-bromovalerate, also known as Methyl 5-bromopentanoate or Pentanoic acid, 5-bromo-, methyl ester, is a chemical compound with the molecular formula C6H11BrO2 . It has an average mass of 195.054 Da and a monoisotopic mass of 193.994232 Da . It is employed as an intermediate in the production of Apixaban .


Synthesis Analysis

Methyl 5-bromovalerate can be synthesized from methyl hydrogen adipate . The process involves treating the silver salt of methyl hydrogen adipate with bromine . The reaction is quite vigorous at first and may require occasional cooling .


Molecular Structure Analysis

The linear formula of Methyl 5-bromovalerate is Br(CH2)4COOCH3 . It has a molecular weight of 195.05 .


Physical And Chemical Properties Analysis

Methyl 5-bromovalerate is a liquid at room temperature . It has a refractive index of 1.463 (lit.) and a density of 1.363 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Environmental Applications:

    • Methyl Bromide Volatilization : Methyl bromide, including compounds like Methyl 5-bromovalerate, is extensively used in agriculture as a soil fumigant. Studies such as those by Majewski et al. (1995) have investigated the volatilization rates of Methyl bromide from tarped and nontarped fields. This research is crucial in understanding the environmental impact of these compounds, particularly their role in the depletion of stratospheric ozone (Majewski et al., 1995).
  • Chemistry and Material Science:

    • Synthesis and Characterization of Derivatives : The synthesis of derivatives from Methyl 5-bromovalerate, as explored in various studies, is significant for organic and coordination chemistry. For instance, Wang et al. (2006) have developed methods for the bromo- and chloro-methylation of salicylaldehydes, including derivatives of Methyl 5-bromovalerate, for potential applications in synthesis and material science (Wang et al., 2006).
    • Novel Binding Properties in Chemistry : The study by Shu et al. (2014) demonstrates the unique binding properties of non-symmetric 5-bromovaleronitrile axles, which are closely related to Methyl 5-bromovalerate. This research contributes to our understanding of molecular interactions and complex formations in chemical processes (Shu et al., 2014).
  • Medical Research:

    • Neurobehavioral Effects : Studies like those conducted by Anger et al. (1981) have explored the neurobehavioral effects of Methyl bromide exposure. Although not directly related to Methyl 5-bromovalerate, these studies provide insights into the potential neurological impacts of related compounds (Anger et al., 1981).
    • Cell Permeability and Pharmacokinetics : The research by Matsson et al. (2016) investigates the cell permeability of compounds beyond the "rule of 5," which is relevant for understanding how Methyl 5-bromovalerate and similar compounds might interact with cellular structures (Matsson et al., 2016).
  • Toxicology and Safety Studies :

    • Toxicological Implications : Research on the effects of Methyl bromide, including studies on its impact on cell proliferation and fetal development, provides crucial information on the safety and toxicological profile of related compounds like Methyl 5-bromovalerate. For example, Lewandowski et al. (2003) have examined the effects of Methylmercury on cell proliferation, offering insights relevant to the toxicology of similar compounds (Lewandowski et al., 2003).
  • Agricultural Applications :

    • Pest and Nematode Management : Studies like those by Zasada et al. (2010) delve into managing nematodes without Methyl bromide, highlighting alternative strategies that might be relevant when considering the environmental impact of Methyl 5-bromovalerate in agricultural settings (Zasada et al., 2010).

Safety And Hazards

In case of eye contact with Methyl 5-bromovalerate, it is advised to rinse immediately with plenty of water for at least 15 minutes and seek medical attention . If it comes in contact with the skin, it should be washed off immediately with plenty of water for at least 15 minutes and medical attention should be sought . If inhaled, the person should be moved to fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and medical attention should be sought . If ingested, vomiting should not be induced and medical attention should be sought . Thermal decomposition can lead to the release of irritating gases and vapors .

properties

IUPAC Name

methyl 5-bromopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-9-6(8)4-2-3-5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVVJKCSZXAIQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063907
Record name Methyl 5-bromovalerate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromovalerate

CAS RN

5454-83-1
Record name Methyl 5-bromopentanoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanoic acid, 5-bromo-, methyl ester
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Record name Methyl 5-bromovalerate
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Record name Pentanoic acid, 5-bromo-, methyl ester
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Record name Methyl 5-bromovalerate
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Record name Methyl 5-bromovalerate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
167
Citations
G Chuchani, RM Dominguez - Journal of Physical Chemistry, 1987 - ACS Publications
… substrate and by titration of HBr with a solution of 0.05 N sodium hydroxide, while butyrolactone and methyl bromide by chromatographic analyses; (b) for methyl 5-bromovalerate by …
Number of citations: 8 pubs.acs.org
GA Brine, DK Sawyer, FI Carroll - Organic Preparations and …, 1990 - Taylor & Francis
… After purification as the hydrochloride salt, amine 4 was alkylated with methyl 5-bromovalerate in the presence of potassium carbonate and potassium iodide to give methyl 5-[N-[ 1'-(2-…
Number of citations: 1 www.tandfonline.com
CFH Allen, CV Wilson - Organic Syntheses, 2003 - Wiley Online Library
Methyl 5‐Bromovalerate - Allen - Major Reference Works - Wiley Online Library …
Number of citations: 1 onlinelibrary.wiley.com
W Houff - The Journal of Organic Chemistry, 1957 - ACS Publications
… with bromine,4 *which in this laboratory gave a 63% yield of methyl 5-bromovalerate, was … of water did not prevent decarboxylation although the yield of methyl 5bromovalerate was …
Number of citations: 5 pubs.acs.org
J Umland, S Witkowski - The Journal of Organic Chemistry, 1957 - ACS Publications
… with bromine,4 *which in this laboratory gave a 63% yield of methyl 5-bromovalerate, was … of water did not prevent decarboxylation although the yield of methyl 5bromovalerate was …
Number of citations: 6 pubs.acs.org
G Muniyappan, S Kathvarayan, CR Kella… - Research on Chemical …, 2017 - Springer
… The reaction involves O-alkylation of 4-hydroxycarbazole using methyl 5-bromovalerate results in 2, which on hydrolysis followed by coupling reaction with different primary and …
Number of citations: 2 link.springer.com
J Pícha, V Vaněk, M Buděšínský, J Mládková… - European Journal of …, 2013 - Elsevier
… Deacylation was accomplished by sodium methanolate, and the resulting phosphonohomocysteine was treated in situ with methyl 5-bromovalerate to furnish the intermediate …
Number of citations: 27 www.sciencedirect.com
H Singh, JM Tedder - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
… Methyl 5-bromovalerate was synthesised by the sequence: adipic acid +methyl hydrogen adipate silver salt of methyl hydrogen adipate et methyl 5-bromovalerate (bp 75--80/4 mm.).12 …
Number of citations: 20 pubs.rsc.org
A Katoh, T Lu, B Devadas, SP Adams… - The Journal of …, 1991 - ACS Publications
… With NaH and tetrahydrofuran (THF) as the base/solvent combination, methyl 5-bromovalerate afforded only the ester exchange product, Br(CH2)4COO(CH2)5OCH2CH3(4a), in 63% …
Number of citations: 11 pubs.acs.org
G Samuel, N Sivaprasad, R Mani - Journal of radioanalytical and …, 1991 - akjournals.com
… Methyl 5-bromovalerate and ethyl chloroacetate were obtained from Aldrich Chemical Co., Wisconsin, USA. The other reagents used were of analytical *grade. …
Number of citations: 1 akjournals.com

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